![molecular formula C24H34N4O3 B4534026 N-(1-{1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4534026.png)
N-(1-{1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide
Description
N-(1-{1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide is a complex organic molecule, presumably investigated for its potential biological activities or chemical properties. The chemical structure suggests it contains a benzodioxol moiety, a piperidinyl group, and a pyrazolyl ring, which are common in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of complex organic compounds like N-(1-{1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide often involves multiple steps, including the formation of the core structure followed by functionalization. One-pot synthesis methods, such as those developed for 6-aminopyrazolo[3,4-d]pyrimidines, could offer insights into efficient synthetic routes for similar compounds (Tseng et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, and vibrational spectroscopy. For instance, the study by Karrouchi et al. (2020) on a pyrazole derivative provides an example of how these methods can be applied to determine the molecular geometry and electronic structure (Karrouchi et al., 2020).
Chemical Reactions and Properties
The reactivity of the compound would depend on its functional groups. For example, pyrazole derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which could modify the compound's chemical properties and potentially its biological activity.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, can be inferred from the compound's structure and functional groups. Compounds with similar structures, like those reported by Asiri and Khan (2010), can provide clues to the physical characteristics of N-(1-{1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide (Asiri & Khan, 2010).
properties
IUPAC Name |
N-[2-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-17(13-18-5-6-20-21(14-18)31-16-30-20)15-27-11-8-19(9-12-27)28-22(7-10-25-28)26-23(29)24(2,3)4/h5-7,10,14,17,19H,8-9,11-13,15-16H2,1-4H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJATSWOUJZPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)CN3CCC(CC3)N4C(=CC=N4)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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